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Compound of Interest

Compound Name: Linalyl formate

Cat. No.: B094168 Get Quote

A Comparative Sensory and Flavor Analysis of
Linalyl Esters
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory and flavor profiles of four key

linalyl esters: linalyl acetate, linalyl butyrate, linalyl formate, and linalyl propionate. The

information presented is intended to assist researchers and professionals in the fields of flavor

chemistry, sensory science, and drug development in understanding the nuanced differences

between these important aroma compounds. The data and methodologies are presented to

support formulation decisions and further research.

Quantitative Sensory Data Comparison
The following table summarizes the key sensory descriptors and available quantitative data for

the selected linalyl esters. It is important to note that while qualitative descriptions are widely

available, publicly accessible quantitative data, such as odor thresholds, are limited for some of

these compounds.
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Linalyl Ester CAS Number
Molecular
Formula

Sensory
Profile

Odor
Threshold (in
air)

Linalyl Acetate 115-95-7 C₁₂H₂₀O₂

Fresh, zesty,

floral, sweet, with

prominent

bergamot and

lavender notes;

also described

with fruity

nuances of pear

and pineapple.[1]

[2][3][4][5]

110.9 ng/L[6][7]

Linalyl Butyrate 78-36-4 C₁₄H₂₄O₂

Sweet, fruity with

notes of berry,

pear, and

pineapple;

possesses a

floral character

with a bergamot-

like undertone.

When diluted, it

can have a flavor

reminiscent of

honey.[8][9][10]

[11]

Data not

available

Linalyl Formate 115-99-1 C₁₁H₁₈O₂

Citrus, sweet,

and fruity aroma;

also described

as herbal, green,

and reminiscent

of bergamot and

lavender.[12][13]

[14][15][16]

Data not

available
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Linalyl

Propionate
144-39-8 C₁₃H₂₂O₂

A pronounced

fruity nuance

distinguishes it

from linalyl

acetate;

described as

having a sweet,

floral odor

reminiscent of

bergamot, with

notes of black

currant, pear,

and pineapple.

[17]

Data not

available

Experimental Protocols
The sensory analysis of flavor compounds like linalyl esters requires rigorous and well-defined

experimental protocols to ensure objective and reproducible results. The following

methodologies are standard in the field.

Descriptive Sensory Analysis
Descriptive analysis is a key method for characterizing the sensory attributes of food and flavor

ingredients in a systematic and detailed manner.

Objective: To identify, describe, and quantify the sensory attributes of linalyl esters.

Panelists: A panel of 8-12 trained sensory assessors is typically used. Panelists are selected

based on their sensory acuity, ability to discriminate between similar samples, and verbal

fluency.

Training: Panelists undergo extensive training to develop a standardized vocabulary for

describing the aroma and flavor of the linalyl esters. This involves exposure to a wide range of

reference standards representing different aroma and flavor notes (e.g., fruity, floral, citrus,

green).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.thegoodscentscompany.com/data/rw1007941.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Sample Preparation: Linalyl esters are diluted in a neutral solvent (e.g., mineral oil for

olfaction, or a water/ethanol solution for taste) to concentrations that are safe for sensory

evaluation and allow for clear perception of the flavor profile.

Evaluation: Samples are presented to the panelists in a controlled environment (i.e., sensory

booths with controlled lighting, temperature, and air circulation). Panelists evaluate the

samples in a randomized order to minimize bias.

Data Collection: Panelists rate the intensity of each identified sensory attribute on a

structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

Data Analysis: The data is statistically analyzed to determine the mean intensity ratings for

each attribute and to identify significant differences between the samples.

Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography

with the sensitivity of the human nose as a detector to identify odor-active compounds in a

sample.

Objective: To identify the specific volatile compounds responsible for the characteristic aroma

of each linalyl ester and to determine their relative odor potency.

Instrumentation: A gas chromatograph equipped with a sniffing port at the column outlet. The

column effluent is split between a conventional detector (e.g., Flame Ionization Detector or

Mass Spectrometer) and the sniffing port.

Procedure:

Sample Injection: A diluted sample of the linalyl ester is injected into the GC.

Separation: The volatile compounds are separated based on their boiling points and polarity

as they pass through the GC column.

Olfactory Evaluation: A trained panelist (or a panel of panelists, sequentially) sniffs the

effluent from the sniffing port and records the time, duration, and description of any detected
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odors.

Data Analysis: The olfactometry data is aligned with the chromatogram from the conventional

detector to identify the compounds responsible for the perceived odors. The intensity of the

odors can be quantified using methods such as Aroma Extract Dilution Analysis (AEDA),

where serial dilutions of the sample are analyzed to determine the flavor dilution (FD) factor

for each odor-active compound.

Sensory Analysis Workflow
The following diagram illustrates a typical workflow for the sensory analysis of flavor

compounds.
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Caption: Workflow for the sensory analysis of linalyl esters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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